![molecular formula C10H12O3S B2984766 4-(Phenylsulfonyl)-2-butanone CAS No. 24731-39-3](/img/structure/B2984766.png)
4-(Phenylsulfonyl)-2-butanone
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Overview
Description
4-(Phenylsulfonyl)-2-butanone is a chemical compound with the molecular formula C10H12O3S . It is a type of sulfone, a group of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfones are known for their stability and resistance to oxidation and reduction, making them useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-(Phenylsulfonyl)-2-butanone consists of a butanone backbone with a phenylsulfonyl group attached. The phenylsulfonyl group consists of a phenyl ring (a six-carbon aromatic ring) attached to a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to the butanone backbone) .Scientific Research Applications
Synthesis of Aromatic Polyesters
4-(Phenylsulfonyl)-2-butanone: is utilized in the synthesis of aromatic polyesters with pendent phenylsulfonylphenyl groups. These polyesters exhibit excellent solubility in common organic solvents and can form tough, transparent, and flexible films. They are characterized by high thermal stability, with glass transition temperatures (Tg) ranging from 223–257°C and decomposition temperatures (T10) above 469°C .
Polymer Research
In polymer research, 4-(Phenylsulfonyl)-2-butanone is used to create new bisphenols, which are then polycondensed with various acid chlorides to produce copolyesters. These materials have inherent viscosities ranging from 0.56–1.57 dLg−1 and molecular weights between 28,650–80,230 g/mol . Their amorphous nature and improved processability make them suitable for industrial applications .
High-Performance Material Development
The compound serves as a building block for high-performance materials used in the aerospace, automotive, and electrical industries. The introduction of bulky or flexible side groups, such as those derived from 4-(Phenylsulfonyl)-2-butanone , helps to reduce the rigidity of polyester chains, enhancing their processability .
Organic Synthesis
4-(Phenylsulfonyl)-2-butanone: is a key intermediate in organic synthesis, particularly in the construction of complex molecules. It’s used in reactions such as Michael and Knoevenagel condensations, synthesis of acetylenes, allenes, and chalcones, and as a precursor for various heterocyclic compounds .
Heterocyclic Chemistry
This compound is instrumental in heterocyclic synthesis, where it’s used to create five- and six-membered ring systems containing one or two heteroatoms. It also serves as a starting material for the synthesis of fused heterocycles and various cycloalkane derivatives .
Advanced Catalysis
In catalysis, 4-(Phenylsulfonyl)-2-butanone is used for allylation reactions of carbon nucleophiles with simple alkynes, employing palladium/acetic acid combined catalytic systems. This leads to high-yield production of monoallylated products, which are valuable in further chemical transformations .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that its primary targets could be transition metal catalysts involved in carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it’s plausible that this compound could interact with its targets (transition metal catalysts) to facilitate the formation of carbon–carbon bonds . The resulting changes would involve the creation of new organic compounds through the coupling of organoboron reagents and organic halides .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that this compound plays a role in synthetic pathways leading to the formation of complex organic molecules.
Pharmacokinetics
A study on a similar compound, daidzein 4′-phenylsulfonyl ester (dzpe), found that about 306% of DZPE was converted into its active metabolite after oral administration in rats . This suggests that 4-(Phenylsulfonyl)-2-butanone might also be metabolized in vivo, potentially affecting its bioavailability.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it could facilitate the formation of new carbon–carbon bonds, leading to the synthesis of complex organic molecules .
properties
IUPAC Name |
4-(benzenesulfonyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVTJOAYYZFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-2-butanone |
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